N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-oxopiperidine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXOPIPERIDINE-3-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXOPIPERIDINE-3-CARBOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXOPIPERIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXOPIPERIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXOPIPERIDINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets and pathways. It can inhibit specific enzymes and modulate signal transduction pathways, leading to its biological effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXOPIPERIDINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of the benzodioxole ring and the propyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H25N3O6 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C19H25N3O6/c1-4-6-11-13(9-21-22-19(24)12-7-5-8-20-18(12)23)15(26-3)17-16(14(11)25-2)27-10-28-17/h9,12H,4-8,10H2,1-3H3,(H,20,23)(H,22,24)/b21-9+ |
InChI Key |
ALNYYEYWAWLXKD-ZVBGSRNCSA-N |
Isomeric SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3CCCNC3=O |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3CCCNC3=O |
Origin of Product |
United States |
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